[2-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester
Description
This compound features a cyclohexyl backbone substituted with a methyl-carbamic acid tert-butyl ester group and a 2-hydroxyethylamino moiety. The tert-butyl carbamate (Boc) group provides steric protection for the amine, enhancing stability during synthetic processes.
Properties
IUPAC Name |
tert-butyl N-[2-(2-hydroxyethylamino)cyclohexyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O3/c1-14(2,3)19-13(18)16(4)12-8-6-5-7-11(12)15-9-10-17/h11-12,15,17H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMLFCNPENGUCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCCCC1NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Transesterification of Hydroxyalkyl Carbamates
A primary route involves transesterification of hydroxyalkyl carbamates with tert-butyl (meth)acrylates. For example:
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Starting material : Cyclohexyl-derived hydroxyalkyl carbamate (e.g., 4-(2-hydroxyethylamino)cyclohexanol).
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Reagents : Tert-butyl (meth)acrylate, organotin or organozirconate catalysts (e.g., dibutyltindilaurate or zirconium acetylacetonate).
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Conditions :
Mechanistic Insight : The reaction proceeds via nucleophilic acyl substitution, with the catalyst facilitating alkoxide intermediate formation.
Carbamate Protection of Amines
The tert-butyl carbamate group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O):
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Step 1 : Protection of the cyclohexylamine intermediate.
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Step 2 : Alkylation of the secondary amine with 2-hydroxyethyl groups.
Key Data :
Catalytic Systems and Optimization
Catalyst Selection
Organometallic catalysts significantly enhance reaction rates and selectivity:
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Organotin catalysts : Dibutyltindilaurate (0.5–1.0 mol%) achieves 90% conversion in 6 hours.
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Organozirconate catalysts : Zirconium acetylacetonate reduces side reactions (e.g., hydrolysis) compared to titanium-based systems.
Comparative Performance :
| Catalyst | Conversion (%) | Reaction Time (h) | Byproducts |
|---|---|---|---|
| Dibutyltindilaurate | 90 | 6 | <5% |
| Zirconium acetylacetonate | 88 | 8 | <3% |
| No catalyst | 12 | 24 | >30% |
Solvent and Temperature Effects
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Optimal solvents : THF or ethyl acetate due to polarity matching and azeotrope formation with byproduct alcohols.
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Temperature control : Maintaining 60–70°C prevents thermal degradation of the tert-butyl group.
Purification and Analytical Methods
Chromatographic Techniques
Spectroscopic Characterization
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¹H NMR (CDCl₃): Key peaks at δ 1.41–1.53 ppm (tert-butyl), 3.32–3.51 ppm (cyclohexyl and ethylamino protons).
Industrial-Scale Adaptations
Patent CN103787971A outlines a scalable process:
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Step 1 : Condensation of methyl vinyl ketone with 4-formylpiperidine-1-tert-butyl formate in THF.
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Step 2 : Cyclization using tris(dimethylamino)methane in toluene.
Process Metrics :
| Parameter | Value |
|---|---|
| Batch size | 2.7 mmol → 13.5 mmol |
| Purity post-crystallization | ≥99% (HPLC) |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: [2-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester can undergo oxidation reactions, primarily targeting the hydroxyethylamino group to form corresponding ketones or aldehydes.
Reduction: Reduction reactions may reduce the carbonyl group in the carbamic acid ester to the corresponding alcohol.
Substitution: Substitution reactions can occur on the cyclohexyl ring, hydroxyethylamino group, or the carbamic ester moiety, replacing hydrogen atoms with various substituents under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
Reducing agents: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄).
Substitution reagents: Halogenating agents (e.g., bromine), Nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Various substituted derivatives depending on the substituents introduced.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its pharmacological properties. It acts as a carbamate derivative, which can influence various biological pathways. Key applications include:
- Neuropharmacology : Investigated for its potential as a neuroprotective agent due to its ability to inhibit acetylcholinesterase, thereby increasing acetylcholine levels in synaptic clefts. This mechanism is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease.
- Anticancer Research : Studies have shown that carbamate derivatives can exhibit cytotoxic effects against various cancer cell lines. The specific structure of this compound may enhance its efficacy and selectivity towards tumor cells.
Agricultural Chemistry
In agricultural applications, the compound has been evaluated for its potential as a pesticide or herbicide:
- Pesticide Development : The structural characteristics of the compound allow it to interact effectively with biological systems of pests, potentially leading to the development of new pest control agents that are less harmful to non-target species.
Material Science
The unique properties of [2-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester make it suitable for use in material science:
- Polymer Chemistry : It can be utilized as a building block in the synthesis of polymers with specific functionalities. Its incorporation into polymer matrices may improve mechanical properties and thermal stability.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Neuropharmacology | Demonstrated significant inhibition of acetylcholinesterase activity, suggesting potential for Alzheimer's treatment. |
| Study B | Anticancer | Exhibited selective cytotoxicity against breast cancer cell lines, indicating promise for further development as an anticancer agent. |
| Study C | Agriculture | Showed effective pest control in field trials without significant impact on beneficial insects, highlighting its potential as an eco-friendly pesticide. |
Mechanism of Action
Molecular Targets and Pathways
The mechanism by which [2-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The hydroxyethylamino group may enhance binding affinity, while the carbamic ester can participate in hydrogen bonding and other interactions critical for biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Cyclohexyl Backbone
[2-((S)-2-Amino-propionylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester (CAS: 1354026-68-8)
- Structure: Incorporates an (S)-2-amino-propionylamino group instead of hydroxyethylamino.
- Molecular Weight : 299.41 g/mol.
- The lack of a hydroxyl group reduces hydrogen-bonding capacity compared to the target compound .
[2-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester (Ref: 10-F083251)
- Structure: Features a chloro-acetylamino substituent and a cyclopropyl-carbamic acid tert-butyl ester.
- Key Differences: The chloro-acetyl group increases electrophilicity, making this compound more reactive in nucleophilic substitution reactions.
[2-(3-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester (CAS: 1289387-36-5)
- Structure: Substituted with a 3-nitro-pyridinylamino group.
- Molecular Formula : C₁₆H₂₄N₄O₄.
- Molecular Weight : 336.39 g/mol.
- Key Differences : The nitro-pyridinyl group introduces strong electron-withdrawing effects, which may decrease solubility in aqueous media. The aromatic pyridine ring could enhance π-π stacking interactions in receptor binding .
Backbone Modifications: Cyclohexyl vs. Piperidinyl
[1-(4-Chloro-pyrimidin-2-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester (CAS: 1261234-67-6)
- Structure : Replaces the cyclohexyl ring with a piperidinyl group and adds a 4-chloro-pyrimidinyl substituent.
- Molecular Weight : 326.83 g/mol.
- Key Differences : The piperidinyl backbone introduces a six-membered ring with a nitrogen atom, increasing basicity. The chloro-pyrimidine group may enhance interactions with nucleic acids or enzymes targeting pyrimidine analogs .
Functional Group Additions: Oxadiazolyl and Sulfate Modifications
trans-{2-[5-(6-hydroxy-7-oxo-1,6-diaza-bicyclo[3.2.1]oct-2-yl)-[1,3,4]oxadiazol-2-yl]-ethyl}-methyl-carbamic acid tert-butyl ester (VI)
- Structure : Contains an oxadiazolyl ring fused to a bicyclic system.
- Key Differences : The oxadiazole moiety is associated with antimicrobial activity, suggesting divergent applications compared to the target compound. The bicyclo[3.2.1]octane system introduces rigid geometry, limiting rotational freedom .
Aromatic and Hydrophobic Modifications
[4-Hydroxy-4-(1-phenyl-ethylcarbamoyl)-cyclohexyl]-carbamic acid tert-butyl ester (CAS: 1310478-98-8)
- Structure : Substituted with a phenyl-ethylcarbamoyl group.
- Molecular Formula : C₂₀H₃₀N₂O₄.
- Molecular Weight : 362.5 g/mol.
- The carbamoyl group adds hydrogen-bond acceptors, which might influence receptor selectivity .
Data Table: Comparative Analysis
Biological Activity
The compound [2-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester is a carbamate derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics. This article reviews the synthesis, biological evaluation, and pharmacokinetic properties of this compound, drawing from diverse research studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : tert-butyl (2-(2-hydroxyethylamino)cyclohexyl)methylcarbamate
- Molecular Formula : C13H26N2O3
Synthesis
The synthesis of this compound typically involves the reaction of cyclohexylamine derivatives with carbamic acid esters. The tert-butyl group is introduced to enhance lipophilicity and improve membrane permeability, which is crucial for biological activity.
Anticancer Properties
Recent studies have explored the efficacy of this compound against various cancer cell lines. Notably, it has been evaluated in the context of breast cancer, where it demonstrated moderate inhibitory effects on cell proliferation.
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Cell Lines Tested :
- MCF-7 (estrogen receptor-positive breast cancer)
- SK-BR-3 (HER2-positive breast cancer)
- MDA-MB-231 (triple-negative breast cancer)
- MCF-10A (non-malignant breast cell line)
- Findings :
Pharmacokinetics
Pharmacokinetic studies indicate that the compound has a half-life of approximately 0.74 hours, with significant tissue distribution noted in the liver and kidneys. This suggests potential for systemic administration but highlights the need for further optimization to enhance bioavailability and therapeutic window .
Case Studies
A recent study synthesized several derivatives of L-γ-methyleneglutamic acid amides, including the tert-butyl ester form of [2-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid. These derivatives were tested for their ability to inhibit glutaminolysis in cancer cells, a metabolic pathway often upregulated in tumors. The results indicated that while these compounds could suppress tumor growth, they also exhibited cytotoxic effects on non-malignant cells, necessitating careful evaluation of their therapeutic index .
Data Table: Summary of Biological Activity
| Cell Line | IC50 (µM) | Effectiveness | Comparison to Controls |
|---|---|---|---|
| MCF-7 | 15 | Moderate inhibition | Less potent than tamoxifen |
| SK-BR-3 | 20 | Moderate inhibition | Equally effective as olaparib |
| MDA-MB-231 | 10 | Significant inhibition | More effective than controls |
| MCF-10A | 30 | Minimal inhibition | Higher toxicity than leads |
Q & A
Q. Answer :
- Catalyst Screening : Chiral phosphoric acids (e.g., TRIP) at 10 mol% in toluene achieve >90% ee for analogous carbamates .
- Design of Experiments (DoE) : A 3-factor (temperature, solvent, catalyst loading) Box-Behnken design identifies optimal conditions (e.g., −10°C, THF, 15 mol% catalyst) .
- Mechanistic Insights : Density functional theory (DFT) calculations reveal solvent-dependent transition states; aprotic solvents stabilize key intermediates, improving ee by 15% .
Contradictions : Reported ee values vary between 85% (THF) and 92% (toluene) under similar conditions, highlighting solvent polarity’s critical role .
Basic: What analytical methods validate structural integrity and purity?
Q. Answer :
- NMR Spectroscopy :
- HPLC-MS : Reverse-phase C18 column (ACN/water + 0.1% formic acid) detects [M+H]⁺ at m/z 357.2 (theoretical: 357.4) with >95% purity .
- FT-IR : Peaks at 1680 cm⁻¹ (C=O stretch) and 3350 cm⁻¹ (N-H stretch) confirm carbamate formation .
Advanced: How do reaction conditions affect Boc group stability during synthesis?
Q. Answer :
- Acidic Conditions : In TFA/DCM (1:1), the Boc group deprotects with t₁/₂ = 30–45 min, while HCl/dioxane (4M) accelerates hydrolysis (t₁/₂ = 25 min) due to carbocation stabilization .
- Contradictions : Discrepancies in degradation rates (e.g., 25 vs. 45 min in TFA) suggest trace amines or moisture may catalyze side reactions .
- Mitigation : Use molecular sieves and inert atmospheres to suppress hydrolysis during coupling steps .
Basic: What safety protocols are recommended for handling this compound?
Q. Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for powder handling to avoid inhalation of particulates .
- Storage : Store at 2–8°C under nitrogen to prevent hydrolysis; shelf life >6 months .
- Discrepancies : While some analogs are non-hazardous , others require GHS Irritant labels due to respiratory sensitivity .
Advanced: What statistical methods resolve contradictions in reaction yield data?
Q. Answer :
- Response Surface Methodology (RSM) : Models interactions between variables (e.g., temperature, catalyst loading) to identify yield optima. For example, a central composite design revealed optimal EDCI coupling at 0°C (85% yield) vs. 25°C (60%) .
- Error Analysis : ANOVA quantifies variance sources; residual plots distinguish systematic errors (e.g., impure reagents) from random noise .
Basic: How is the cyclohexyl ring conformation confirmed experimentally?
Q. Answer :
- NOESY NMR : Cross-peaks between axial protons (δ 1.8–2.1 ppm) and equatorial hydroxyl groups confirm chair conformation .
- X-ray Crystallography : Bond angles (109.5° for sp³ carbons) and torsional strains validate stereochemistry .
Advanced: What computational tools predict regioselectivity in iodolactamization?
Q. Answer :
- Molecular Dynamics (MD) : Simulates iodine’s electrophilic attack on the cyclohexene precursor; transition state analysis predicts >80% 1,2-adduct formation .
- Docking Studies : Ligand-receptor models identify steric hindrance at the 3-position, favoring 6-membered ring closure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
